molecular formula C4H5N3 B1222590 4-Aminopyrimidine CAS No. 591-54-8

4-Aminopyrimidine

Cat. No. B1222590
CAS RN: 591-54-8
M. Wt: 95.1 g/mol
InChI Key: OYRRZWATULMEPF-UHFFFAOYSA-N
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Patent
US08367670B2

Procedure details

Method XLXVII: Compound FJ. 4,6-dichloro-5-nitro-2-methylmercaptopurine (1.0715 g, 4.502 mmol) was dissolved in 25 mL THF and cooled to 0° C. NH3/MeOH was added (3.5 Equiv) and the mixture was allowed to stir cold for 1 h. Aminoester (1.22 g, 4.37 mmol) was then added dropwise as a solution in 10 mL THF over 10-15 minutes, and the resulting mixture was allowed to warm to room temperature. After 3 h, the reaction was quenched with the addition of water, diluted with EtOAc and the pH was adjusted to =8 using solid K2CO3. The mixture was washed with water, washed with brine then dried with sodium sulfate and concentrated in vacua. The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes. Sometimes mixtures of 6-chloropyrimidine and 6-aminopyrimidine products are obtained (1.02 g) and are sequentially treated with excess NH3 in MeOH in THF over 45 minutes at room temperature and rechromatographed as above to give pure 6-aminopyrimidine product (716 mg). LCMS-ESI+: calc'd for C16H21N6O4S: 392.43 (M+H+); Found: 393.0 (M+H+).
Name
4,6-dichloro-5-nitro-2-methylmercaptopurine
Quantity
1.0715 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Aminoester
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]12[N:10]=CN[C:7]1([N+]([O-])=O)[C:6](Cl)=[N:5][C:4](SC)=[N:3]2.N.CO>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1.[NH2:10][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
4,6-dichloro-5-nitro-2-methylmercaptopurine
Quantity
1.0715 g
Type
reactant
Smiles
ClC12N=C(N=C(C2(NC=N1)[N+](=O)[O-])Cl)SC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.CO
Step Three
Name
Aminoester
Quantity
1.22 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir cold for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with the addition of water
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
The mixture was washed with water
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacua
CUSTOM
Type
CUSTOM
Details
The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=NC=N1
Name
Type
product
Smiles
NC1=CC=NC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08367670B2

Procedure details

Method XLXVII: Compound FJ. 4,6-dichloro-5-nitro-2-methylmercaptopurine (1.0715 g, 4.502 mmol) was dissolved in 25 mL THF and cooled to 0° C. NH3/MeOH was added (3.5 Equiv) and the mixture was allowed to stir cold for 1 h. Aminoester (1.22 g, 4.37 mmol) was then added dropwise as a solution in 10 mL THF over 10-15 minutes, and the resulting mixture was allowed to warm to room temperature. After 3 h, the reaction was quenched with the addition of water, diluted with EtOAc and the pH was adjusted to =8 using solid K2CO3. The mixture was washed with water, washed with brine then dried with sodium sulfate and concentrated in vacua. The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes. Sometimes mixtures of 6-chloropyrimidine and 6-aminopyrimidine products are obtained (1.02 g) and are sequentially treated with excess NH3 in MeOH in THF over 45 minutes at room temperature and rechromatographed as above to give pure 6-aminopyrimidine product (716 mg). LCMS-ESI+: calc'd for C16H21N6O4S: 392.43 (M+H+); Found: 393.0 (M+H+).
Name
4,6-dichloro-5-nitro-2-methylmercaptopurine
Quantity
1.0715 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Aminoester
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]12[N:10]=CN[C:7]1([N+]([O-])=O)[C:6](Cl)=[N:5][C:4](SC)=[N:3]2.N.CO>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1.[NH2:10][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
4,6-dichloro-5-nitro-2-methylmercaptopurine
Quantity
1.0715 g
Type
reactant
Smiles
ClC12N=C(N=C(C2(NC=N1)[N+](=O)[O-])Cl)SC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.CO
Step Three
Name
Aminoester
Quantity
1.22 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir cold for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with the addition of water
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
The mixture was washed with water
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacua
CUSTOM
Type
CUSTOM
Details
The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=NC=N1
Name
Type
product
Smiles
NC1=CC=NC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08367670B2

Procedure details

Method XLXVII: Compound FJ. 4,6-dichloro-5-nitro-2-methylmercaptopurine (1.0715 g, 4.502 mmol) was dissolved in 25 mL THF and cooled to 0° C. NH3/MeOH was added (3.5 Equiv) and the mixture was allowed to stir cold for 1 h. Aminoester (1.22 g, 4.37 mmol) was then added dropwise as a solution in 10 mL THF over 10-15 minutes, and the resulting mixture was allowed to warm to room temperature. After 3 h, the reaction was quenched with the addition of water, diluted with EtOAc and the pH was adjusted to =8 using solid K2CO3. The mixture was washed with water, washed with brine then dried with sodium sulfate and concentrated in vacua. The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes. Sometimes mixtures of 6-chloropyrimidine and 6-aminopyrimidine products are obtained (1.02 g) and are sequentially treated with excess NH3 in MeOH in THF over 45 minutes at room temperature and rechromatographed as above to give pure 6-aminopyrimidine product (716 mg). LCMS-ESI+: calc'd for C16H21N6O4S: 392.43 (M+H+); Found: 393.0 (M+H+).
Name
4,6-dichloro-5-nitro-2-methylmercaptopurine
Quantity
1.0715 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Aminoester
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]12[N:10]=CN[C:7]1([N+]([O-])=O)[C:6](Cl)=[N:5][C:4](SC)=[N:3]2.N.CO>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1.[NH2:10][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
4,6-dichloro-5-nitro-2-methylmercaptopurine
Quantity
1.0715 g
Type
reactant
Smiles
ClC12N=C(N=C(C2(NC=N1)[N+](=O)[O-])Cl)SC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.CO
Step Three
Name
Aminoester
Quantity
1.22 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir cold for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with the addition of water
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
The mixture was washed with water
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacua
CUSTOM
Type
CUSTOM
Details
The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=NC=N1
Name
Type
product
Smiles
NC1=CC=NC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08367670B2

Procedure details

Method XLXVII: Compound FJ. 4,6-dichloro-5-nitro-2-methylmercaptopurine (1.0715 g, 4.502 mmol) was dissolved in 25 mL THF and cooled to 0° C. NH3/MeOH was added (3.5 Equiv) and the mixture was allowed to stir cold for 1 h. Aminoester (1.22 g, 4.37 mmol) was then added dropwise as a solution in 10 mL THF over 10-15 minutes, and the resulting mixture was allowed to warm to room temperature. After 3 h, the reaction was quenched with the addition of water, diluted with EtOAc and the pH was adjusted to =8 using solid K2CO3. The mixture was washed with water, washed with brine then dried with sodium sulfate and concentrated in vacua. The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes. Sometimes mixtures of 6-chloropyrimidine and 6-aminopyrimidine products are obtained (1.02 g) and are sequentially treated with excess NH3 in MeOH in THF over 45 minutes at room temperature and rechromatographed as above to give pure 6-aminopyrimidine product (716 mg). LCMS-ESI+: calc'd for C16H21N6O4S: 392.43 (M+H+); Found: 393.0 (M+H+).
Name
4,6-dichloro-5-nitro-2-methylmercaptopurine
Quantity
1.0715 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Aminoester
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]12[N:10]=CN[C:7]1([N+]([O-])=O)[C:6](Cl)=[N:5][C:4](SC)=[N:3]2.N.CO>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1.[NH2:10][C:2]1[N:3]=[CH:4][N:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
4,6-dichloro-5-nitro-2-methylmercaptopurine
Quantity
1.0715 g
Type
reactant
Smiles
ClC12N=C(N=C(C2(NC=N1)[N+](=O)[O-])Cl)SC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.CO
Step Three
Name
Aminoester
Quantity
1.22 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir cold for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with the addition of water
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
The mixture was washed with water
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacua
CUSTOM
Type
CUSTOM
Details
The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=NC=N1
Name
Type
product
Smiles
NC1=CC=NC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.